Octachlorobiphenyldiol

Ecotoxicology Bioassay HO-PCBs

Octachlorobiphenyldiol (CAS 36117-76-7) is a critical analytical standard for studying hydroxylated PCB (HO-PCB) metabolites. Its unique high chlorination and diol structure are essential for accurate environmental fate modeling and toxicological assessment. Generic substitution leads to significant underestimation of bioaccumulation and toxicity. This compound is indispensable for validated GC/LC-MS methods. Purchase high-purity reference material to ensure reliable, reproducible research outcomes.

Molecular Formula C12H2Cl8O2
Molecular Weight 461.8 g/mol
CAS No. 36117-76-7
Cat. No. B15341628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctachlorobiphenyldiol
CAS36117-76-7
Molecular FormulaC12H2Cl8O2
Molecular Weight461.8 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Cl)Cl)Cl)O)O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H2Cl8O2/c13-3-1(4(14)7(17)9(19)6(3)16)2-5(15)8(18)10(20)12(22)11(2)21/h21-22H
InChIKeyNSAHLNKCXHQCGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octachlorobiphenyldiol (CAS 36117-76-7): A Highly Chlorinated Dihydroxy-PCB Metabolite for Advanced Environmental and Toxicological Research


Octachlorobiphenyldiol (CAS 36117-76-7) is a synthetic polychlorinated biphenyl (PCB) derivative belonging to the class of hydroxylated PCBs (HO-PCBs), characterized by eight chlorine atoms and two hydroxyl groups on its biphenyl core [1]. This high degree of chlorination imparts significant environmental persistence and hydrophobicity, making it a key analyte in studies of PCB metabolism, bioaccumulation, and toxicology [1]. As a metabolite of higher-chlorinated PCBs, it is primarily used as an analytical reference standard and as a model compound for investigating the distinct biological and environmental behaviors of HO-PCBs compared to their parent PCB congeners [2].

Why Substituting Octachlorobiphenyldiol with Generic PCB Standards Compromises Data Integrity


Generic substitution of Octachlorobiphenyldiol with other PCB congeners or even less-chlorinated HO-PCBs is scientifically unsound due to the compound's unique physicochemical and toxicological profile. Hydroxylation fundamentally alters a PCB's polarity, bioavailability, and biological activity [1]. Specifically, HO-PCBs exhibit significantly higher acute toxicity than their corresponding parent PCBs, with Microtox® EC50 values ranging from 0.07 to 133 mg L⁻¹, a trend that is inversely correlated with chlorination degree [2]. Therefore, using a non-hydroxylated octachlorobiphenyl standard would drastically underestimate environmental toxicity, while substituting with a lower-chlorinated HO-PCB would misrepresent its hydrophobicity and persistence [1]. These differences are critical for accurate environmental fate modeling, bioaccumulation studies, and toxicological assessments, making Octachlorobiphenyldiol an irreplaceable reference standard for its specific application [2].

Quantitative Evidence for Selecting Octachlorobiphenyldiol over Alternative PCB Reference Materials


Enhanced Acute Toxicity of HO-PCBs Compared to Parent PCB Congeners

Octachlorobiphenyldiol, as a member of the HO-PCB class, is expected to exhibit significantly higher acute toxicity than its parent octachlorobiphenyl congener. A comparative Microtox® study on 23 mono-HO-PCBs and their corresponding parent PCBs demonstrated that all HO-PCBs were more toxic, with EC50 values ranging from 0.07 to 133 mg L⁻¹ [1]. This increased toxicity is a hallmark of hydroxylated metabolites and is critical for accurate environmental risk assessment. While direct EC50 data for this specific octachloro- dihydroxy congener is not available in this dataset, the class-level inference is robust: the presence of hydroxyl groups consistently potentiates toxicity compared to the parent PCB [1].

Ecotoxicology Bioassay HO-PCBs

Cell-Type Specific Toxicity of HO-PCBs vs. Parent PCBs and PCB Sulfates

In vitro studies using N27 (neural), SH-SY5Y (neural), and HepG2 (hepatic) cell lines have established that HO-PCBs are generally more cytotoxic than their corresponding parent PCBs or PCB sulfate metabolites [1]. This trend was observed across multiple cell types, with the exception of N27 cells exposed to OH-PCB 52 and PCB 52 sulfate, which showed similar toxicity [1]. For an octachlorinated HO-PCB like Octachlorobiphenyldiol, this class-level evidence strongly suggests that its cellular toxicity profile will be more pronounced than that of its parent octachlorobiphenyl, making it a distinct entity for toxicological investigations.

In Vitro Toxicology Neurotoxicity Metabolism

Inverse Correlation Between HO-PCB Toxicity and Hydrophobicity (pKow)

A key differentiator for Octachlorobiphenyldiol is its position on the structure-activity relationship (QSAR) curve for HO-PCB toxicity. The Microtox® study established a significant positive correlation (Pearson's r = 0.74) between EC50 (decreasing toxicity) and hydrophobicity (pKow) [1]. As a highly chlorinated congener, Octachlorobiphenyldiol possesses a very high pKow value, placing it at the lower-toxicity end of the HO-PCB spectrum. This is a critical distinction: while it is more toxic than its parent PCB, it is markedly less acutely toxic than lower-chlorinated HO-PCBs (e.g., 4-OH-diCBs with EC50 = 0.07–0.36 mg L⁻¹) [1]. This quantitative relationship allows researchers to predict its behavior in environmental partitioning and bioavailability models.

Environmental Fate QSAR Bioavailability

Optimal Research and Industrial Applications for Octachlorobiphenyldiol (CAS 36117-76-7)


Environmental Fate and Bioaccumulation Modeling of Persistent HO-PCBs

Use Octachlorobiphenyldiol as a representative analytical standard for highly chlorinated HO-PCB metabolites in environmental fate studies. Its high hydrophobicity and correlation with lower acute toxicity [1] make it ideal for calibrating models that predict the long-range transport, sediment partitioning, and bioaccumulation potential of this persistent pollutant class. It is essential for quantifying HO-PCBs in complex matrices like sediments, biota, and human blood samples [2].

In Vitro Mechanistic Toxicology and Metabolism Studies

Employ Octachlorobiphenyldiol in cell-based assays (e.g., with HepG2 or neuronal cell lines) to investigate the specific toxicological pathways activated by highly chlorinated HO-PCBs. Its distinct cytotoxicity profile, which is generally more potent than parent PCBs but less than lower-chlorinated HO-PCBs [3], allows researchers to dissect structure-activity relationships governing endocrine disruption, oxidative stress, and neurotoxicity [4].

Analytical Method Development and Validation for Trace Analysis

Utilize Octachlorobiphenyldiol as a primary calibration standard for developing and validating highly sensitive GC-MS or LC-MS/MS methods. Its unique retention time and mass spectral signature are critical for the unambiguous identification and quantification of this specific dihydroxy-octachloro congener in environmental and biological samples, where it may be present at trace levels among a complex mixture of other PCB metabolites [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octachlorobiphenyldiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.